molecular formula Cl10H4K4O2Ru2 B568513 Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate CAS No. 123359-44-4

Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate

Cat. No.: B568513
CAS No.: 123359-44-4
M. Wt: 749.1 g/mol
InChI Key: SXFJYSYNSKQNRL-UHFFFAOYSA-D
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Description

Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate is a chemical compound with the molecular formula K₄[(RuCl₅)₂O]·xH₂O. It is a coordination complex that contains ruthenium in the +4 oxidation state. This compound is known for its unique structure, where two pentachlororuthenate(IV) units are bridged by an oxo ligand, and it is typically found in its hydrated form.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate can be synthesized through the reaction of ruthenium tetroxide (RuO₄) with potassium chloride (KCl) in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

2RuO4+10KCl+H2OK4[(RuCl5)2O]xH2O2 \text{RuO}_4 + 10 \text{KCl} + \text{H}_2\text{O} \rightarrow \text{K}_4[(\text{RuCl}_5)_2\text{O}] \cdot x\text{H}_2\text{O} 2RuO4​+10KCl+H2​O→K4​[(RuCl5​)2​O]⋅xH2​O

Industrial Production Methods

While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would involve scaling up the reaction process. This would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states, such as ruthenium(III) or ruthenium(II).

    Substitution: Ligand substitution reactions can occur, where chloride ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are employed.

    Substitution: Ligand exchange can be facilitated by using ligands such as ammonia (NH₃) or phosphines (PR₃).

Major Products Formed

    Oxidation: Higher oxidation state ruthenium complexes.

    Reduction: Lower oxidation state ruthenium complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.

    Biology: Investigated for its potential use in biological systems due to its unique redox properties.

    Medicine: Explored for its potential anticancer properties, as ruthenium complexes have shown promise in cancer treatment.

    Industry: Utilized in the development of advanced materials and as a precursor for other ruthenium-based compounds.

Mechanism of Action

The mechanism of action of potassium mu-oxobis[pentachlororuthenate(IV)] hydrate involves its ability to undergo redox reactions. The compound can interact with various molecular targets, including enzymes and DNA, through its redox-active ruthenium centers. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of cellular pathways, which are crucial for its potential biological and medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    Potassium hexachlororuthenate(IV): K₂[RuCl₆]

    Potassium tetrachlororuthenate(II): K₂[RuCl₄]

    Potassium pentachlororuthenate(III): K₃[RuCl₅]

Uniqueness

Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate is unique due to its bridged structure, where two pentachlororuthenate(IV) units are connected by an oxo ligand. This bridging oxo ligand imparts distinct chemical and physical properties to the compound, differentiating it from other ruthenium complexes.

Properties

CAS No.

123359-44-4

Molecular Formula

Cl10H4K4O2Ru2

Molecular Weight

749.1 g/mol

IUPAC Name

tetrapotassium;pentachlororuthenium(2-);dihydrate

InChI

InChI=1S/10ClH.4K.2H2O.2Ru/h10*1H;;;;;2*1H2;;/q;;;;;;;;;;4*+1;;;2*+3/p-10

InChI Key

SXFJYSYNSKQNRL-UHFFFAOYSA-D

SMILES

O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+]

Canonical SMILES

O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+]

Origin of Product

United States

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